molecular formula C7H5Cl3O B165457 2,4,6-Trichloroanisole CAS No. 87-40-1

2,4,6-Trichloroanisole

Número de catálogo B165457
Número CAS: 87-40-1
Peso molecular: 211.5 g/mol
Clave InChI: WCVOGSZTONGSQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4,6-Trichloroanisole (TCA) is a monomethoxybenzene that is 1,3,5-trichlorobenzene in which one of the hydrogens is replaced by a methoxy group . It belongs to the class of chloroanisoles and is an odorant responsible for the musty-mildew-like aroma of cork taint in bottled wines .


Synthesis Analysis

TCA is a fungal metabolite produced from the fungicide 2,4,6-trichlorophenol . It was first synthesized by M. Kohn and M. Heller in 1925 . The biosynthesis via microbial O-methylation of 2,4,6-trichlorophenol (2,4,6-TCP) is the dominant formation pathway in distribution pipes .


Molecular Structure Analysis

The molecular formula of TCA is C7H5Cl3O . It has a molecular weight of 211.5 g/mol . The structure of TCA is a monomethoxybenzene and a trichlorobenzene .


Chemical Reactions Analysis

TCA is known to inhibit ciliary transduction channels . It has been found to attenuate olfactory transduction by suppressing cyclic nucleotide-gated channels, without evoking odorant responses . The transformation efficiency of TCA in the presence of persulfate (PS) activated by iron (Fe 2+, Fe 0, and Fe 3+) has been investigated .


Physical And Chemical Properties Analysis

TCA is a white or off-white fibrous powder . It is insoluble in water but soluble in benzene, methanol, and dioxane . It gradually sublimes at room temperature .

Aplicaciones Científicas De Investigación

Environmental Science and Pollution Research

Field

Environmental Science

Application Summary

TCA is a concern due to its odor problem and potential threats. It’s degradation in chlorinated water by UV/chlorination has been studied .

Methods of Application

The study compared the degradation of TCA by UV/chlorination with different UV sources, including low-pressure mercury lamp (LPUV, 254 nm) and ultraviolet light-emitting diode (UV-LED, 275 and 285 nm) .

Results

The maximum removal of TCA can be achieved by 275-nm UV-LED/chlorination in neutral and alkaline conditions which was 80.0%. The reaction, kinetics, and water matrix parameters on TCA degradation were also evaluated .

Degradation by Persulfate Activated with Iron

Application Summary

TCA is an odorous compound often detected in tap water and is difficult to remove via water treatment. Its transformation efficiency in the presence of persulfate (PS) activated by iron (Fe 2+, Fe 0, and Fe 3+) was investigated .

Methods of Application

The effects of the activator dosage, oxidant dosage, pH, dosing method, chelating agents, humic acid, and temperature were evaluated .

Results

The degradation rate of TCA increased with increasing PS dosages and initial Fe 2+ concentrations, while it decreased with higher Fe 2+ concentrations .

Wine Industry

Field

Food Science

Application Summary

TCA is responsible for the cork taint in wines. It originates from cork and reduces the quality of the wine .

Methods of Application

TCA has been quantitated in bark cork stoppers by supercritical fluid extraction (SFE) method .

Results

The presence of TCA in wine can cause sensory faults, reducing its quality .

Polyester Fiber Dyeing

Field

Textile Industry

Application Summary

TCA was formerly used as an “assistant” in polyester fiber dyeing .

Methods of Application

The specific methods of application in this context are not detailed in the available resources.

Results

The specific results or outcomes of this application are not detailed in the available resources.

Fungicide Production

Field

Agriculture

Application Summary

Precursors of haloanisoles (including TCA) are halophenols (PCP—pentachlorophenol, TCP—2,4,6-trichlorophenol, etc), which for many decades in the twentieth century were widely used as components of chlorophenol-based biocides: herbicides, insecticides, fungicides .

Results

Food and Beverage Industry

Application Summary

TCA is a widespread pollutant, which has also been found in various food products (coffee, poultry, etc.) as well as in water for public consumption . TCA causes sensory defects, which are usually described as musty, moldy, and wet cardboard off-odors .

Results

The presence of TCA in food and beverages can lead to sensory problems .

Coffee Industry

Application Summary

TCA has also been suggested as cause of the “Rio defect” in coffees from Brazil and other parts of the world . This refers to a taste described as "medicinal, phenolic, or iodine-like" .

Results

The presence of TCA in coffee can lead to sensory problems .

Poultry Industry

Application Summary

TCA is a widespread pollutant, which has also been found in various food products such as poultry .

Results

The presence of TCA in poultry can lead to sensory problems .

Safety And Hazards

When handling TCA, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Direcciones Futuras

TCA is known to contaminate many foods and beverages and may cause foods to spoil, which would intensify their off-taste . Controlling source water 2,4,6-TCP concentration by accepting appropriate treatment techniques is recommended as the primary strategy for regulating the T&O problems in WDSs .

Propiedades

IUPAC Name

1,3,5-trichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVOGSZTONGSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Record name 2,4,6-trichloroanisole
Source Wikipedia
URL https://en.wikipedia.org/wiki/2,4,6-trichloroanisole
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073886
Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 1,3,5-Trichloro-2-methoxybenzene
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Solubility

0.01 mg/mL at 20 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
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Product Name

2,4,6-Trichloroanisole

CAS RN

87-40-1
Record name 2,4,6-Trichloroanisole
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Record name 2,4,6-Trichloroanisole
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Record name Benzene, 1,3,5-trichloro-2-methoxy-
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Record name 2,4,6-trichloroanisole
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Record name 2,4,6-TRICHLOROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31O3X41254
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Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 62 °C
Record name 1,3,5-Trichloro-2-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029643
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,200
Citations
HR Buser, C Zanier, H Tanner - Journal of Agricultural and Food …, 1982 - ACS Publications
By use of gas chromatography-mass spectrometry, 2, 4, 6-trichloroanisole (2, 4, 6-TCA) was identified in bottled and corked European grape wines as the main component responsible …
Number of citations: 281 pubs.acs.org
RF Simpson, MA Sefton - Australian journal of grape and wine …, 2007 - Wiley Online Library
2,4,6‐Trichloroanisole (TCA), which is a major cause of cork taint in bottled wine, is already present in the bark of living cork trees to the extent that it can account for the majority of …
Number of citations: 72 onlinelibrary.wiley.com
S Karlsson, S Kaugare, A Grimvall, H Boren… - Water Science and …, 1995 - Elsevier
Biomethylation of 2,4,6-trichlorophenol to the potent off-flavour compound 2,4,6-trichloroanisole has previously been found to cause taste and odour problems in drinking water. In the …
Number of citations: 57 www.sciencedirect.com
MK Taylor, TM Young, CE Butzke… - Journal of agricultural …, 2000 - ACS Publications
2,4,6-Trichloroanisole (TCA) is the compound most often associated with cork taint in wines and has been shown to have a very low sensory threshold (∼5 ng/L in wine). A supercritical …
Number of citations: 106 pubs.acs.org
C Luo, J Jiang, J Ma, S Pang, Y Liu, Y Song, C Guan… - Water research, 2016 - Elsevier
The transformation efficiency and products of an odorous compound 2,4,6-trichloroanisole (TCA) at the wavelength of 254 nm in the presence of persulfate were investigated for the first …
Number of citations: 213 www.sciencedirect.com
A Nyström, A Grimvall, C Krantz-Rüilcker… - Water Science and …, 1992 - iwaponline.com
Combined chemical and sensory methods were used for the source identification of musty off-flavours in water; the methods were based on stripping enrichment, gas chromatography (…
Number of citations: 136 iwaponline.com
H Takeuchi, H Kato… - Proceedings of the …, 2013 - National Acad Sciences
We investigated the sensitivity of single olfactory receptor cells to 2,4,6-trichloroanisole (TCA), a compound known for causing cork taint in wines. Such off-flavors have been thought to …
Number of citations: 53 www.pnas.org
MC Cravero, F Bonello… - Journal of the …, 2015 - Wiley Online Library
This work proposes a sensory method to verify the ‘cork taint’ defect in food and beverages. This off‐flavour has considerable economic impact in wine but occasionally can occur in …
Number of citations: 30 onlinelibrary.wiley.com
TJ Evans, CE Butzke, SE Ebeler - Journal of Chromatography A, 1997 - Elsevier
Cork taint in wine is a serious problem which is exacerbated by the difficulty of its assessment. Current analytical procedures are costly, time consuming and require the use of large …
Number of citations: 157 www.sciencedirect.com
Z Karpas, AV Guamán, D Calvo, A Pardo, S Marco - Talanta, 2012 - Elsevier
The off-flavor of “tainted wine” is attributed mainly to the presence of 2,4,6-trichloroanisole (2,4,6-TCA) in the wine. In the present study the atmospheric pressure gas-phase ion …
Number of citations: 43 www.sciencedirect.com

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